Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For the specific compound , the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis with high yields and purity. The process may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be used to enhance efficiency and scalability.
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), trifluoromethylating agents.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Introduction of various functional groups, enhancing biological activity.
Scientific Research Applications
Benzimidazole derivatives, including 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-, have a wide range of applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Potential therapeutic agents for treating cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves:
Molecular Targets: Interaction with enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4,6-Dibromo-2-mercaptobenzimidazole: Known for its antimicrobial properties.
2-Trifluoromethylbenzimidazole: Exhibits significant antiviral activity.
Uniqueness: The presence of multiple halogen atoms and a trifluoromethyl group in 4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-benzimidazole enhances its chemical stability and biological activity, making it a unique and potent compound for various applications .
Properties
CAS No. |
89457-11-4 |
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Molecular Formula |
C8H2BrClF4N2 |
Molecular Weight |
317.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrClF4N2/c9-4-5(10)2(11)1-3-6(4)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
LQPBTVYGNVQAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Cl)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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